molecular formula C9H9BrO4 B3041334 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde CAS No. 28006-96-4

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

Cat. No.: B3041334
CAS No.: 28006-96-4
M. Wt: 261.07 g/mol
InChI Key: KCBQLFJRBALMEC-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO4 It is a brominated derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3,4-dimethoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or acetic acid, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and biological activity. It can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interacting with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dimethoxybenzaldehyde: Similar structure but with different positions of the methoxy groups.

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Lacks one methoxy group compared to 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde.

    5-Bromo-3,4-dihydroxybenzaldehyde: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-6(10)3-5(4-11)7(12)9(8)14-2/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBQLFJRBALMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1OC)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264094
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28006-96-4
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28006-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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